molecular formula C18H23ClN6 B3748434 N-(4-chlorobenzyl)-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine

N-(4-chlorobenzyl)-4,6-di-1-pyrrolidinyl-1,3,5-triazin-2-amine

Cat. No. B3748434
M. Wt: 358.9 g/mol
InChI Key: NDFVYYDKLUSTIQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including an amine group (-NH2), a triazine ring (a six-membered ring with three nitrogens and three carbons), and a chlorobenzyl group (a benzene ring with a chlorine atom and a methyl group attached). These functional groups could potentially give the compound a variety of interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine ring, which is a planar, aromatic ring, would likely contribute to the compound’s stability. The chlorobenzyl group could potentially influence the compound’s reactivity and physical properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amine group is a common site of reactivity in organic compounds, and could participate in a variety of reactions. The chlorine atom on the benzyl group could also be a reactive site .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the polarizable chlorine atom could influence the compound’s solubility, boiling point, and melting point .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

The study of new organic compounds like this one is a key part of advancing fields like medicinal chemistry and materials science. Future research could explore the synthesis, reactivity, and potential applications of this compound .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN6/c19-15-7-5-14(6-8-15)13-20-16-21-17(24-9-1-2-10-24)23-18(22-16)25-11-3-4-12-25/h5-8H,1-4,9-13H2,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFVYYDKLUSTIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=N2)NCC3=CC=C(C=C3)Cl)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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